molecular formula C12H11N3O5S B2860821 methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-33-0

methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2860821
CAS No.: 865198-33-0
M. Wt: 309.3
InChI Key: VKRNCQPRZANXLN-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often catalyzed by copper (II) acetate in the presence of triethylamine and ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form strong bonds with these targets, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

methyl 2-[(2Z)-2-(acetylimino)-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

methyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-7(16)13-12-14(6-11(17)20-2)9-4-3-8(15(18)19)5-10(9)21-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRNCQPRZANXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.